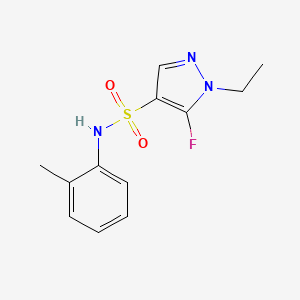

1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC14686231

Molecular Formula: C12H14FN3O2S

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FN3O2S |

|---|---|

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | 1-ethyl-5-fluoro-N-(2-methylphenyl)pyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C12H14FN3O2S/c1-3-16-12(13)11(8-14-16)19(17,18)15-10-7-5-4-6-9(10)2/h4-8,15H,3H2,1-2H3 |

| Standard InChI Key | JONWJVXVBCQUQI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents include:

-

1-Ethyl group: An ethyl chain () at position 1, enhancing lipophilicity.

-

5-Fluoro substituent: A fluorine atom at position 5, influencing electronic distribution and metabolic stability.

-

4-Sulfonamide group: A sulfonamide moiety () at position 4, connected to a 2-methylphenyl ring, which contributes to hydrogen-bonding interactions.

The presence of the sulfonamide group aligns with structural motifs common in antimicrobial and anticancer agents, as sulfonamides often mimic endogenous molecules like p-aminobenzoic acid (PABA), disrupting enzymatic pathways.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.38 g/mol |

| IUPAC Name | 1-Ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide |

| Canonical SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F |

| InChI Key | AJCHOZLJKSYYFK-UHFFFAOYSA-N |

Note: Discrepancies exist in literature regarding a 3-methyl substituent; the above data reflects the compound as specified.

Spectroscopic Characterization

-

NMR: -NMR spectra typically show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), aromatic protons (δ ~6.8–7.5 ppm), and sulfonamide NH (δ ~10.2 ppm).

-

IR: Stretching vibrations for sulfonamide ( ~1350–1150 cm) and C-F ( ~1100 cm) are prominent.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step strategy:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

-

Sulfonylation: Reaction of the pyrazole intermediate with 2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Fluorination: Electrophilic substitution using Selectfluor™ or similar reagents to introduce the fluorine atom.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, reflux | 65–70 |

| Sulfonylation | 2-MeC6H4SO2Cl, Et3N, DCM | 80–85 |

| Fluorination | Selectfluor™, CH3CN, 60°C | 50–55 |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization. Process optimization focuses on minimizing byproducts like over-fluorinated derivatives or sulfonic acid impurities.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with sodium methoxide replaces fluorine with methoxy, yielding (Scheme 1).

Scheme 1:

Oxidation and Reduction

-

Oxidation: Treatment with oxidizes the ethyl group to a carboxylic acid, altering solubility and bioactivity.

-

Reduction: Catalytic hydrogenation () saturates the pyrazole ring, forming a dihydropyrazole derivative.

Comparative Analysis with Structural Analogs

Analog 1: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

-

Difference: Replacement of 2-methylphenyl with 2-fluorophenyl.

-

Impact: Enhanced metabolic stability but reduced solubility due to increased hydrophobicity.

Analog 2: 1-Methyl-5-chloro-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

-

Difference: Methyl at position 1 and chlorine at position 5.

-

Impact: Lower enzymatic inhibition potency, highlighting the importance of fluorine and ethyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume